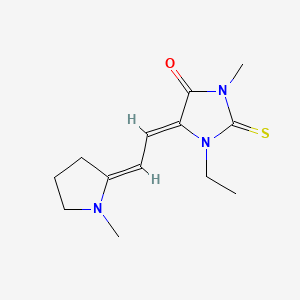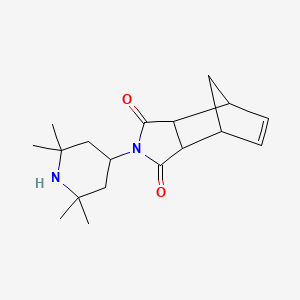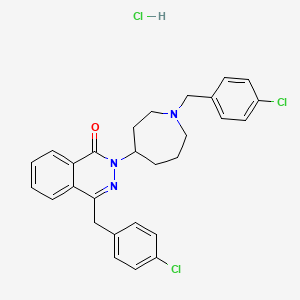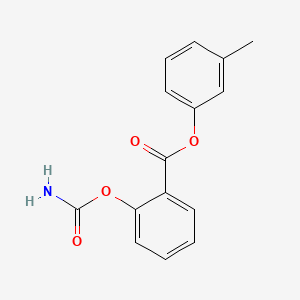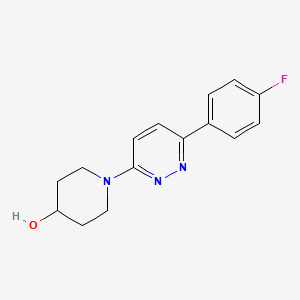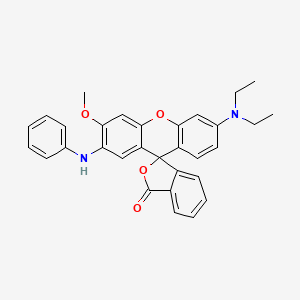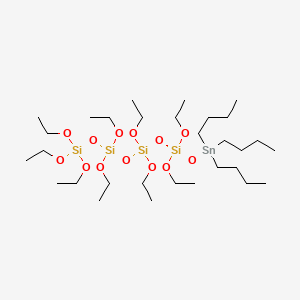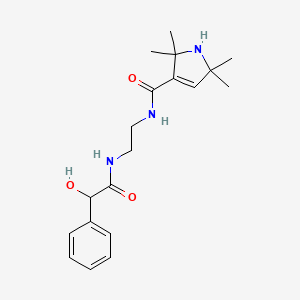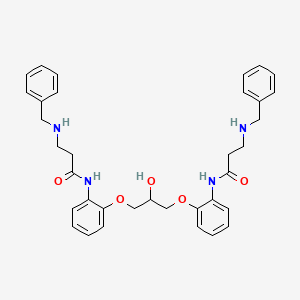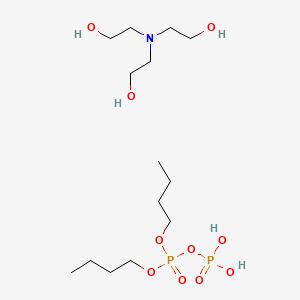
Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)- est un composé organique complexe de formule moléculaire C17H18ClNO4. Ce composé est caractérisé par la présence d'un cycle benzénique, d'un groupe chloro, d'un groupe hydroxy et d'un groupe méthoxyphényle. Il est connu pour ses diverses applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine .
Méthodes De Préparation
La synthèse de Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)- implique plusieurs étapes. Une voie de synthèse courante comprend la réaction de l'acide 4-chlorobenzénique acétique avec la 4-hydroxy-3-méthoxyphénéthylamine dans des conditions spécifiques pour former le produit souhaité. La réaction nécessite généralement l'utilisation d'un catalyseur et des conditions contrôlées de température et de pression pour assurer un rendement et une pureté élevés .
Les méthodes de production industrielle pour ce composé impliquent souvent une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes à flux continu. Ces méthodes sont conçues pour optimiser l'efficacité de la réaction, minimiser les déchets et assurer une qualité de produit constante .
Analyse Des Réactions Chimiques
Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)- subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium aluminium.
Substitution : Le groupe chloro dans le composé peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools .
Applications de la recherche scientifique
Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)- a une large gamme d'applications en recherche scientifique :
Industrie : Il est utilisé dans la production de produits pharmaceutiques, d'agrochimiques et d'autres produits industriels.
Mécanisme d'action
Le mécanisme d'action de Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)- implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé est connu pour se lier à certaines enzymes ou récepteurs, modulant leur activité et conduisant à divers effets biologiques . Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)- peut être comparé à d'autres composés similaires, tels que :
Dérivés de l'acide benzénique acétique : Ces composés partagent une structure de cycle benzénique similaire, mais diffèrent par leurs groupes fonctionnels et leurs chaînes latérales.
Dérivés du chlorobenzène : Ces composés contiennent un groupe chloro lié à un cycle benzénique, mais peuvent avoir des substituants et des propriétés différents.
Dérivés de l'hydroxyphényle : Ces composés ont un groupe hydroxy lié à un cycle phényle et peuvent présenter des activités biologiques similaires.
Le caractère unique de Benzeneacetamide, 4-chloro-alpha-hydroxy-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)- réside dans sa combinaison spécifique de groupes fonctionnels et dans sa vaste gamme d'applications .
Propriétés
Numéro CAS |
528594-21-0 |
|---|---|
Formule moléculaire |
C17H18ClNO4 |
Poids moléculaire |
335.8 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-2-hydroxy-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C17H18ClNO4/c1-23-15-10-11(2-7-14(15)20)8-9-19-17(22)16(21)12-3-5-13(18)6-4-12/h2-7,10,16,20-21H,8-9H2,1H3,(H,19,22) |
Clé InChI |
IEKPXXSTLVFKGI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CCNC(=O)C(C2=CC=C(C=C2)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



